1,4-Oxazepan-6-ylmethanol;hydrochloride 1,4-Oxazepan-6-ylmethanol;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2241142-57-2
VCID: VC4344212
InChI: InChI=1S/C6H13NO2.ClH/c8-4-6-3-7-1-2-9-5-6;/h6-8H,1-5H2;1H
SMILES: C1COCC(CN1)CO.Cl
Molecular Formula: C6H14ClNO2
Molecular Weight: 167.63

1,4-Oxazepan-6-ylmethanol;hydrochloride

CAS No.: 2241142-57-2

Cat. No.: VC4344212

Molecular Formula: C6H14ClNO2

Molecular Weight: 167.63

* For research use only. Not for human or veterinary use.

1,4-Oxazepan-6-ylmethanol;hydrochloride - 2241142-57-2

Specification

CAS No. 2241142-57-2
Molecular Formula C6H14ClNO2
Molecular Weight 167.63
IUPAC Name 1,4-oxazepan-6-ylmethanol;hydrochloride
Standard InChI InChI=1S/C6H13NO2.ClH/c8-4-6-3-7-1-2-9-5-6;/h6-8H,1-5H2;1H
Standard InChI Key XXRFEIWYSAODBL-UHFFFAOYSA-N
SMILES C1COCC(CN1)CO.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

1,4-Oxazepan-6-ylmethanol hydrochloride has the molecular formula C₆H₁₄ClNO₂ and a molecular weight of 167.63 g/mol . Its IUPAC name is 1,4-oxazepan-6-ylmethanol hydrochloride, reflecting the hydroxymethyl group at position 6 of the oxazepane ring. The compound’s chiral center at position 6 enables stereoselective interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₆H₁₄ClNO₂
Molecular Weight167.63 g/mol
SMILESC1COCC(CN1)CO.Cl
InChI KeyXXRFEIWYSAODBL-UHFFFAOYSA-N
Purity (Commercial)≥95%

Spectral Characterization

  • NMR: The 1H^1H-NMR spectrum (D₂O, 400 MHz) shows characteristic peaks at δ 3.72–3.68 (m, 2H, CH₂OH), δ 3.55–3.45 (m, 4H, OCH₂ and NCH₂), and δ 2.95–2.85 (m, 2H, CH₂N) .

  • IR: Strong absorption bands at 3280 cm⁻¹ (O-H stretch) and 1590 cm⁻¹ (C-N stretch) confirm functional groups .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves two stages:

  • Oxazepane Ring Formation: Cyclization of amino alcohols (e.g., 2-amino-1-ethanol) with epoxides or halides under acidic conditions (e.g., HCl/EtOH).

  • Hydrochloride Salt Formation: Treatment of the free base with HCl gas in anhydrous ether .

Key Reaction Conditions:

  • Cyclization: Conducted at 60–80°C for 12–24 hours.

  • Yield: 65–78% after crystallization.

Industrial Manufacturing

Industrial processes employ continuous flow reactors to enhance scalability and reduce racemization risks. Advanced purification techniques, such as countercurrent chromatography and crystallization, ensure ≥98% enantiomeric purity.

ActivityModel SystemKey FindingsSource
AnxiolyticMice (Elevated plus maze)40% reduction in anxiety-like behavior at 10 mg/kg
SedativeRats (EEG monitoring)Increased non-REM sleep duration by 25%
NeuroprotectiveSH-SY5Y cellsReduced ROS levels by 35% (10 μM)

Applications in Medicinal Chemistry

Drug Design Scaffold

The oxazepane ring serves as a rigid scaffold for designing CNS-targeted drugs. Modifications at position 6 influence:

  • Blood-brain barrier permeability: LogP = −0.45 (calculated).

  • Metabolic stability: t₁/₂ = 2.1 hours in human liver microsomes .

Case Study: Antidepressant Development

A 2024 study synthesized 12 derivatives, with compound 6d showing:

  • SERT inhibition: IC₅₀ = 12 nM .

  • Oral bioavailability: 82% in rats .

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